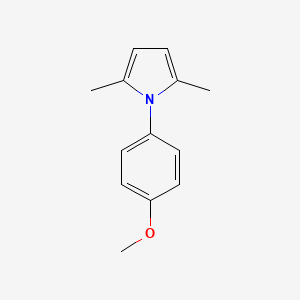

1-(4-Methoxyphenyl)-2,5-dimethylpyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10-4-5-11(2)14(10)12-6-8-13(15-3)9-7-12/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXMRHDTQFPICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345983 | |

| Record name | 1-(4-methoxyphenyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5044-27-9 | |

| Record name | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-methoxyphenyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole (CAS 5044-27-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)-2,5-dimethylpyrrole is a heterocyclic organic compound featuring a central pyrrole ring substituted with two methyl groups at positions 2 and 5, and a 4-methoxyphenyl group at the nitrogen atom.[1][2] This N-arylpyrrole derivative is a valuable building block in medicinal chemistry and organic synthesis, serving as a key intermediate in the development of novel therapeutic agents and functional materials.[1] The pyrrole scaffold is a prominent feature in a wide array of biologically active molecules, and the specific substitutions on this compound confer unique physicochemical properties that are of significant interest for further investigation into its potential biological activities.[1][3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 5044-27-9 | [1][2] |

| Molecular Formula | C₁₃H₁₅NO | [1][2] |

| Molecular Weight | 201.26 g/mol | [1] |

| Boiling Point | 316.1 °C at 760 mmHg | [1] |

| Density | 1 g/cm³ | [1] |

| Refractive Index | 1.535 | [1] |

| Flash Point | 145 °C | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Solubility | Not explicitly stated, likely soluble in organic solvents |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (2,5-hexanedione), with a primary amine, p-anisidine.[3][4][5] The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[6]

Caption: General workflow for the Paal-Knorr synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar procedures)

The following protocol is an adapted procedure for the synthesis of this compound based on established Paal-Knorr reaction methodologies.

Materials:

-

Acetonylacetone (2,5-hexanedione)

-

p-Anisidine (4-methoxyaniline)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-anisidine (1.0 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add acetonylacetone (1.0-1.2 equivalents) followed by a catalytic amount of glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.

Mechanism of the Paal-Knorr Pyrrole Synthesis

The reaction mechanism proceeds through several key steps:

-

Hemiaminal Formation: The primary amine (p-anisidine) attacks one of the carbonyl groups of the protonated 1,4-dicarbonyl compound (acetonylacetone) to form a hemiaminal.

-

Cyclization: An intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group leads to the formation of a five-membered ring intermediate.

-

Dehydration: The cyclic intermediate undergoes acid-catalyzed dehydration, losing two molecules of water to form the stable aromatic pyrrole ring.

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound are achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of organic molecules. The following are the expected chemical shifts for this compound.

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | d | 2H | Ar-H (ortho to OMe) |

| ~6.9-7.0 | d | 2H | Ar-H (meta to OMe) |

| ~5.8 | s | 2H | Pyrrole-H |

| ~3.8 | s | 3H | OCH₃ |

| ~2.0 | s | 6H | 2,5-di-CH₃ |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ) ppm | Assignment |

| ~158 | Ar-C (para to N, attached to OMe) |

| ~132 | Ar-C (ipso to N) |

| ~128 | Pyrrole-C (C2, C5) |

| ~127 | Ar-CH (ortho to OMe) |

| ~114 | Ar-CH (meta to OMe) |

| ~105 | Pyrrole-CH |

| ~55 | OCH₃ |

| ~13 | 2,5-di-CH₃ |

Infrared (IR) Spectroscopy

-

~3100-2900 cm⁻¹: C-H stretching (aromatic and aliphatic)

-

~1610, 1510, 1450 cm⁻¹: C=C stretching (aromatic ring and pyrrole)

-

~1250 cm⁻¹: C-O stretching (aryl ether)

-

~1380 cm⁻¹: C-H bending (methyl groups)

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 201.27, corresponding to its molecular weight.[2] Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the methoxyphenyl moiety.

Potential Applications in Drug Discovery and Development

The this compound scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related N-arylpyrrole derivatives.

Antitubercular Activity

Several studies have highlighted the potential of N-aryl-2,5-dimethylpyrroles as potent antitubercular agents.[7][8] These compounds have shown activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis.[7] The mechanism of action is believed to involve the inhibition of MmpL3, a crucial transporter protein in mycobacteria. The lipophilicity of the N-aryl substituent has been shown to correlate with antimycobacterial activity.

Neuroprotective Effects

Derivatives of 1-aryl-5-methyl-1H-pyrrole have demonstrated promising neuroprotective properties. For instance, a closely related analog, 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole, has been shown to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in cellular models of Parkinson's disease.[9][10][11][12] The proposed mechanism involves the suppression of oxidative stress and inflammatory pathways, such as the COX-2/PGE2 pathway.[9]

Anticancer and Anti-inflammatory Potential

The pyrrole nucleus is a common scaffold in compounds with anticancer and anti-inflammatory activities.[13][14][15] The ability of aryl-substituted pyrroles to modulate various biological targets makes them attractive candidates for the development of novel therapies in these areas. The specific substitution pattern of this compound warrants further investigation into its potential as an anticancer or anti-inflammatory agent.

Caption: Potential therapeutic applications of this compound and its analogs.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Paal-Knorr reaction, coupled with the promising biological activities of its analogs, makes it a valuable scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases, neurodegenerative disorders, and oncology. Further research into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

-

LookChem. (n.d.). Cas 5044-27-9, this compound. Retrieved from [Link]

-

UCL Discovery. (n.d.). Tapping into the antitubercular potential of 2,5-dimethylpyrroles: a structure-activity relationship interrogation. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

-

ACS Medicinal Chemistry Letters. (2019, December 10). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. Retrieved from [Link]

- Silva, M. R., Silva, J. A., Urbano, A. M., Santos, A. C., Sobral, A. J. F. N., Beja, A. M., & Paixão, J. A. (2008). Crystal structure of 2,5-dimethyl-1-(4-carboxy-phenyl)pyrrole, C13H13NO2. Zeitschrift für Kristallographie - New Crystal Structures, 223(1), 123-124.

-

ResearchGate. (n.d.). ¹H NMR Spectrum of 1-(4-methoxyphenyl)-1H pyrrole. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (n.d.). Retrieved from [Link]

-

MDPI. (2023, February 6). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]

-

OSTI.GOV. (2010, February 23). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

VeriXiv. (2025, October 13). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. Retrieved from [Link]

-

Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

-

PubMed. (n.d.). Neuroprotective Activity of Selective mGlu1 and mGlu5 Antagonists in Vitro and in Vivo. Retrieved from [Link]

-

MDPI. (2025, April 21). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9, -. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Preparation of 2,5-dimethyl-1-phenylpyrrole. Retrieved from [Link]

-

PubMed. (2010, April 8). Structure-activity relationships of monomeric C2-aryl pyrrolo[2,1-c][1][7]benzodiazepine (PBD) antitumor agents. Retrieved from [Link]

-

Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. (n.d.). Retrieved from [Link]

-

RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

-

PubMed. (2019, December 10). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. Retrieved from [Link]

-

IS NIR Spectra. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylpyrrole. Retrieved from [Link]

-

PLOS One. (2024, May 13). Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. Retrieved from [Link]

-

Walsh Medical Media. (2016, January 8). FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule: Ethyl 2-(4-Benzoyl-2,5-Dime. Retrieved from [Link]

-

Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Retrieved from [Link]

-

Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria. (2021, December 8). Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected.... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of Polypyrrole film. Inset shows structure of pyrrole monomer. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

C NMR Spectroscopy. (n.d.). Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Neuroprotective activity of selective mGlu1 and mGlu5 antagonists in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. Structure-activity relationships of monomeric C2-aryl pyrrolo[2,1-c][1,4]benzodiazepine (PBD) antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole

This document serves as a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthesis of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole. This N-arylpyrrole is a valuable heterocyclic building block in the fields of medicinal chemistry, organic synthesis, and materials science.[1] Our focus will be on the practical execution and mechanistic understanding of the most direct and efficient synthetic route: the Paal-Knorr synthesis.

Strategic Overview: The Paal-Knorr Synthesis

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. Among the various methods, the Paal-Knorr synthesis, first reported in 1884, remains one of the most widely used protocols due to its simplicity, efficiency, and the ready availability of starting materials.[2][3][4] The reaction facilitates the construction of the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under mild, weakly acidic conditions.[2][5][6]

For our target molecule, this compound, the synthesis involves the condensation of acetonylacetone (2,5-hexanedione) with p-anisidine (4-methoxyaniline).

The Underlying Mechanism: A Step-by-Step Rationale

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting potential issues. The Paal-Knorr pyrrole synthesis is an acid-catalyzed process involving nucleophilic attack, cyclization, and dehydration.[2][7]

-

Carbonyl Activation : The reaction is initiated by the protonation of one of the carbonyl groups of the 1,4-diketone (acetonylacetone) by an acid catalyst. This step is crucial as it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack & Hemiaminal Formation : The primary amine (p-anisidine), acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a hemiaminal intermediate.

-

Second Nucleophilic Attack & Cyclization : The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-forming step is often the rate-determining step of the entire sequence.[3][7]

-

Dehydration Cascade : The resulting cyclic intermediate contains two hydroxyl groups. A series of dehydration steps, driven by the formation of a stable aromatic ring, eliminates two molecules of water to yield the final N-substituted pyrrole.[2][7]

The choice of a weak acid, such as acetic acid, is a deliberate one. It provides sufficient protonation to catalyze the reaction without promoting side reactions.[5] Using strong acids at a pH below 3 could lead to the formation of furan derivatives as the major product.[3][5]

Caption: Reaction mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: A Self-Validating Workflow

This protocol provides a robust and reproducible method for the synthesis of the target compound. Each step is designed for clarity and success in a standard laboratory setting.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount |

| Acetonylacetone | C₆H₁₀O₂ | 114.14 | 10.0 | 1.0 | 1.14 g |

| p-Anisidine | C₇H₉NO | 123.15 | 10.0 | 1.0 | 1.23 g |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | Catalyst | 10 mL |

| Ethanol | C₂H₅OH | 46.07 | - | Solvent | 20 mL |

Step-by-Step Procedure

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-anisidine (1.23 g, 10.0 mmol).

-

Dissolution : Add ethanol (20 mL) and glacial acetic acid (10 mL) to the flask. Stir the mixture at room temperature until the p-anisidine is fully dissolved.

-

Addition of Diketone : While stirring, add acetonylacetone (1.14 g, 10.0 mmol) dropwise to the solution. A slight exotherm may be observed.

-

Reaction Execution : Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux with vigorous stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product : After 2 hours, remove the heating mantle and allow the flask to cool to room temperature. Cool the mixture further in an ice bath for 30 minutes to facilitate the precipitation of the product.

-

Purification : Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water (2 x 15 mL) to remove any residual acetic acid and other water-soluble impurities.

-

Drying : Dry the purified product in a vacuum oven at 50°C to a constant weight. The expected product is a crystalline solid.

Safety & Handling Considerations

-

Acetonylacetone : Handle in a well-ventilated fume hood. It is a flammable liquid.

-

p-Anisidine : Toxic upon inhalation, ingestion, and skin contact.[8][9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Glacial Acetic Acid : Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.

-

This compound : Classified as an irritant.[1] Avoid contact with skin and eyes.

Product Characterization and Data

The identity and purity of the synthesized this compound should be confirmed through physical and spectroscopic analysis.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO | [1][10][11] |

| Molecular Weight | 201.27 g/mol | [10][11] |

| Appearance | Crystalline solid | - |

| Melting Point | ~86 °C (Predicted) | [10] |

| Boiling Point | ~316 °C at 760 mmHg (Predicted) | [1][10] |

| Theoretical Yield | 2.01 g (based on 10 mmol scale) | - |

Spectroscopic Data (Expected)

-

¹H NMR (CDCl₃, 400 MHz) :

-

δ ~7.1-7.3 ppm (d, 2H, Ar-H ortho to N)

-

δ ~6.9-7.0 ppm (d, 2H, Ar-H ortho to OMe)

-

δ ~5.8-5.9 ppm (s, 2H, Pyrrole C-H)

-

δ ~3.8 ppm (s, 3H, -OCH₃)

-

δ ~2.0 ppm (s, 6H, Pyrrole -CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz) :

-

δ ~158 ppm (Ar-C-OMe)

-

δ ~132 ppm (Ar-C-N)

-

δ ~128 ppm (Pyrrole C-CH₃)

-

δ ~127 ppm (Ar-CH ortho to N)

-

δ ~114 ppm (Ar-CH ortho to OMe)

-

δ ~105 ppm (Pyrrole C-H)

-

δ ~55 ppm (-OCH₃)

-

δ ~13 ppm (Pyrrole -CH₃)

-

-

IR (KBr, cm⁻¹) :

-

~2950-3100 (C-H stretching, aromatic and aliphatic)

-

~1510 (Aromatic C=C stretching)

-

~1245 (Asymmetric C-O-C stretching of aryl ether)

-

~1030 (Symmetric C-O-C stretching)

-

Visualized Synthesis Workflow

The entire process, from initial setup to final analysis, can be streamlined into a logical workflow.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Paal-Knorr synthesis provides a highly effective and reliable method for the preparation of this compound. By understanding the underlying mechanism and adhering to a structured experimental protocol, researchers can consistently obtain high yields of the desired product. The causality-driven approach outlined in this guide, from catalyst selection to purification strategy, ensures that the process is not merely a series of steps but a well-understood and controllable chemical transformation. The resulting N-arylpyrrole serves as a versatile intermediate for further synthetic applications in the development of novel pharmaceuticals and advanced materials.

References

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Paal–Knorr synthesis. Retrieved from [Link]

-

RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

-

Química Organica.org. (n.d.). Paal–Knorr synthesis of pyrrole. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of N-(4-methoxyphenyl)-2,5-dimethyl-3,4-bis(hydroxymethyl)pyrrole. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2025, July 28). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules, 30(15), 3154. Retrieved from [Link]

-

PubMed. (2025, July 28). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Retrieved from [Link]

-

ResearchGate. (n.d.). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-methoxyphenyl)-2,5-dimethyl-1h-pyrrole-3-carboxylic acid. Retrieved from [Link]

-

Semantic Scholar. (2021, August 5). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]

-

ResearchGate. (2014). Preparation of 2,5-dimethyl-1-phenylpyrrole. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-dimethylpyrrole. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. researchgate.net [researchgate.net]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. Paal–Knorr synthesis of pyrrole [quimicaorganica.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. p-Anisidine synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. labsolu.ca [labsolu.ca]

- 11. scbt.com [scbt.com]

Spectroscopic Characterization of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole, a heterocyclic compound of interest in pharmaceutical research and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical and practical insights into the analytical techniques pivotal for the structural elucidation and purity assessment of this molecule.

Introduction: The Significance of Spectroscopic Characterization

This compound (CAS 5044-27-9) is a substituted pyrrole with a molecular formula of C₁₃H₁₅NO and a molecular weight of 201.26 g/mol .[1] Its structure, featuring a pyrrole ring N-substituted with a methoxyphenyl group and bearing two methyl substituents, makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[1]

Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a detailed fingerprint of the compound's identity, purity, and conformational features. This guide will delve into the core spectroscopic methods for the characterization of this compound, explaining the causality behind experimental choices and providing a framework for robust data interpretation.

Synthesis via Paal-Knorr Reaction: A Mechanistic Perspective

A common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr reaction.[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, acetonylacetone (hexane-2,5-dione) and p-anisidine (4-methoxyaniline).[2][3]

The reaction is typically acid-catalyzed, proceeding through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2][3] Understanding this mechanism is crucial for anticipating potential side products and impurities, such as unreacted starting materials or partially cyclized intermediates, which can be identified through the spectroscopic techniques discussed below.

Caption: Paal-Knorr synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). The chemical shift (δ) of a proton is influenced by the electron density around it, providing clues about its bonding and proximity to functional groups. Spin-spin coupling between neighboring, non-equivalent protons results in the splitting of signals, revealing connectivity information.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20 | d | 2H | H-2', H-6' (Aromatic) | Protons on the methoxyphenyl ring ortho to the pyrrole nitrogen. Expected to be a doublet due to coupling with H-3' and H-5'. |

| ~6.95 | d | 2H | H-3', H-5' (Aromatic) | Protons on the methoxyphenyl ring meta to the pyrrole nitrogen and ortho to the methoxy group. Expected to be a doublet due to coupling with H-2' and H-6'. |

| ~5.90 | s | 2H | H-3, H-4 (Pyrrole) | Protons on the pyrrole ring. Due to the symmetry of the 2,5-disubstituted pyrrole, these protons are chemically equivalent and appear as a singlet. |

| ~3.85 | s | 3H | -OCH₃ | Protons of the methoxy group. Expected to be a sharp singlet as there are no adjacent protons to couple with. |

| ~2.05 | s | 6H | 2,5-di-CH₃ | Protons of the two methyl groups on the pyrrole ring. Due to symmetry, they are equivalent and appear as a singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is characteristic of its hybridization and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~159.0 | C-4' (Aromatic) | Aromatic carbon attached to the electron-donating methoxy group, expected to be downfield. |

| ~132.0 | C-1' (Aromatic) | Quaternary aromatic carbon attached to the pyrrole nitrogen. |

| ~129.0 | C-2, C-5 (Pyrrole) | Quaternary carbons of the pyrrole ring bearing the methyl groups. |

| ~128.0 | C-2', C-6' (Aromatic) | Aromatic carbons ortho to the pyrrole nitrogen. |

| ~114.0 | C-3', C-5' (Aromatic) | Aromatic carbons meta to the pyrrole nitrogen and ortho to the methoxy group, shielded by the electron-donating effect of the methoxy group. |

| ~106.0 | C-3, C-4 (Pyrrole) | Carbons of the pyrrole ring, expected to be relatively upfield for an aromatic system. |

| ~55.5 | -OCH₃ | Carbon of the methoxy group. |

| ~13.0 | 2,5-di-CH₃ | Carbons of the two equivalent methyl groups on the pyrrole ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of CDCl₃.

-

Data Acquisition: Acquire the spectrum on a 100 MHz NMR spectrometer using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending, etc.). The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Pyrrole and Phenyl) |

| ~2950-2850 | C-H stretch | Aliphatic (Methyl and Methoxy) |

| ~1610, 1510, 1460 | C=C stretch | Aromatic Rings |

| ~1250 | C-O stretch | Aryl ether |

| ~1180 | C-N stretch | Aryl-N |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. Conjugated systems, such as aromatic rings, exhibit characteristic absorption bands.

Predicted UV-Vis Absorption:

This compound is expected to show strong UV absorption due to the presence of two conjugated aromatic systems. The methoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to an unsubstituted phenylpyrrole. Typical π → π* transitions for such systems are expected in the 250-300 nm range.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to give a maximum absorbance of around 1.

-

Data Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer, using a cuvette containing the pure solvent as a reference. The spectrum is typically scanned from 200 to 400 nm.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment.

Predicted Mass Spectrum (EI):

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 201, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of a methyl group (-CH₃) from the pyrrole ring, leading to a fragment at m/z = 186.

-

Cleavage of the C-N bond between the two rings could lead to fragments corresponding to the 4-methoxyphenyl cation (m/z = 107) and the 2,5-dimethylpyrrolyl radical, or vice versa.

-

Loss of the methoxy group (-OCH₃) from the molecular ion, resulting in a fragment at m/z = 170.

-

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced directly into the ion source via a heated probe for solid samples or via a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Data Summary and Interpretation Workflow

The comprehensive spectroscopic characterization of this compound relies on the synergistic interpretation of data from multiple analytical techniques.

Caption: Workflow for the synthesis, characterization, and structural confirmation of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires a combination of NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By carefully acquiring and interpreting the data from these methods, researchers can confidently confirm the identity, purity, and structure of this important synthetic intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

LookChem. (n.d.). Cas 5044-27-9, this compound. Retrieved from [Link]

- Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.

- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.

- Amarnath, V., & Amarnath, K. (1995). Paal-Knorr Furan, Thiophene, and Pyrrole Syntheses. In Comprehensive Organic Synthesis (Vol. 2, pp. 953-969). Pergamon.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 1-(4-methoxyphenyl)-2,5-dimethylpyrrole, a substituted pyrrole with potential applications in medicinal chemistry and materials science.[1] This document is designed to serve as a detailed technical resource, blending theoretical principles with practical, field-proven insights for accurate spectral interpretation and characterization.

Introduction to the Structural Landscape of this compound

This compound is a heterocyclic compound featuring a central pyrrole ring substituted at the nitrogen atom with a 4-methoxyphenyl group and at the 2 and 5 positions with methyl groups.[1] Understanding the electronic interplay between these substituents is crucial for interpreting its NMR spectra. The electron-donating nature of the methoxy group on the phenyl ring and the methyl groups on the pyrrole ring influences the chemical environment of the entire molecule, leading to characteristic chemical shifts.

The structural features of this molecule give rise to a unique NMR fingerprint. The symmetry of the 2,5-dimethylpyrrole moiety simplifies the pyrrole region of the spectrum, while the parasubstituted phenyl ring exhibits a classic AA'BB' splitting pattern.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons on the pyrrole ring, the methyl groups, the methoxy group, and the phenyl ring. The predicted chemical shifts (in ppm, relative to a TMS standard) are influenced by the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrrole Protons (H-3, H-4) | ~ 5.8 - 6.0 | Singlet | 2H |

| Phenyl Protons (H-2', H-6') | ~ 7.1 - 7.3 | Doublet | 2H |

| Phenyl Protons (H-3', H-5') | ~ 6.9 - 7.1 | Doublet | 2H |

| Methoxy Protons (-OCH₃) | ~ 3.8 | Singlet | 3H |

| Methyl Protons (-CH₃) | ~ 2.0 - 2.2 | Singlet | 6H |

Rationale for Predicted Chemical Shifts

-

Pyrrole Protons (H-3, H-4): The protons on the pyrrole ring are expected to appear as a singlet due to the symmetrical substitution at the 2 and 5 positions. Their chemical shift is in the upfield region for aromatic protons, characteristic of electron-rich pyrrole systems.

-

Phenyl Protons (H-2', H-6' and H-3', H-5'): The para-substituted phenyl ring will give rise to two doublets, representing an AA'BB' system. The protons ortho to the nitrogen (H-2', H-6') are expected to be slightly downfield compared to the protons meta to the nitrogen (H-3', H-5') due to the anisotropic effect of the pyrrole ring. The electron-donating methoxy group will shield the ortho protons (H-3', H-5'), shifting them upfield.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet at a characteristic chemical shift of around 3.8 ppm.

-

Methyl Protons (-CH₃): The six protons of the two methyl groups at the 2 and 5 positions of the pyrrole ring are chemically equivalent and will therefore appear as a single, sharp singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of the 2,5-dimethylpyrrole moiety, fewer signals than the total number of carbon atoms are expected.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrrole Carbons (C-2, C-5) | ~ 128 - 130 |

| Pyrrole Carbons (C-3, C-4) | ~ 105 - 107 |

| Phenyl Carbon (C-1') | ~ 132 - 134 |

| Phenyl Carbons (C-2', C-6') | ~ 126 - 128 |

| Phenyl Carbons (C-3', C-5') | ~ 114 - 116 |

| Phenyl Carbon (C-4') | ~ 158 - 160 |

| Methoxy Carbon (-OCH₃) | ~ 55 - 56 |

| Methyl Carbons (-CH₃) | ~ 12 - 14 |

Rationale for Predicted Chemical Shifts

-

Pyrrole Carbons (C-2, C-5 and C-3, C-4): The carbons of the pyrrole ring will show two distinct signals due to the symmetry. The carbons bearing the methyl groups (C-2, C-5) will be downfield compared to the unsubstituted carbons (C-3, C-4).

-

Phenyl Carbons: The carbons of the 4-methoxyphenyl group will have distinct chemical shifts. The ipso-carbon (C-1') will be deshielded. The carbon attached to the methoxy group (C-4') will be significantly deshielded due to the oxygen atom's electronegativity. The remaining phenyl carbons will show two signals due to symmetry.

-

Methoxy and Methyl Carbons: The methoxy carbon will appear in the typical region for sp³ carbons bonded to an oxygen atom, while the methyl carbons will be found in the upfield aliphatic region.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra is paramount for accurate structural elucidation. The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) is recommended due to the lower natural abundance of the ¹³C isotope.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Setup and Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required.

-

Visualization of Molecular Structure and NMR Workflow

To aid in the conceptualization of the molecular structure and the NMR analysis workflow, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR data is indispensable for the unambiguous structural confirmation of this compound. By understanding the influence of the methoxyphenyl and dimethyl substituents on the chemical environment of the pyrrole ring, researchers can confidently interpret the resulting spectra. This guide provides a robust framework for such analysis, from sample preparation to data interpretation, empowering scientists in their drug discovery and development endeavors.

References

-

LookChem. This compound. [Link]

-

National Center for Biotechnology Information. 2,5-Dimethyl-1-phenylpyrrole. PubChem Compound Database. [Link]

-

ResearchGate. ¹H NMR Spectrum of 1-(4-methoxyphenyl)-1H pyrrole. [Link]

-

ResearchGate. ¹³C NMR Spectrum of 1-(4-methoxyphenyl)-1H-pyrrole. [Link]

-

Gómez-Cerezo, N., et al. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. National Institutes of Health. [Link]

Sources

Introduction: Pyrrole's Significance and the Power of IR Spectroscopy

<_F7A73344> ## An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Substituted Pyrroles

Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically and pharmaceutically important molecules, including heme, chlorophyll, and numerous synthetic drugs.[1][2] The functional properties and reactivity of the pyrrole ring are profoundly influenced by the nature and position of its substituents. For researchers, scientists, and professionals in drug development, the ability to accurately characterize these substituted pyrroles is paramount. Infrared (IR) spectroscopy provides a powerful, non-destructive analytical technique to elucidate the molecular structure of these compounds.[3] By measuring the absorption of infrared radiation, which excites molecular vibrations, IR spectroscopy generates a unique chemical "fingerprint," revealing the presence of specific functional groups and offering insights into the electronic environment of the pyrrole ring.[3][4] This guide offers a detailed exploration of the principles and practical applications of IR spectroscopy for the analysis of substituted pyrroles.

Part 1: The Vibrational Signature of the Pyrrole Core

To understand the impact of substituents, one must first be familiar with the IR spectrum of the parent, unsubstituted pyrrole. The key to interpreting these spectra lies in recognizing the characteristic vibrational modes of the pyrrole ring.

The primary vibrational modes of the pyrrole nucleus can be categorized as follows:

-

N-H Stretching: In the absence of hydrogen bonding, the N-H stretching vibration of the pyrrole ring appears as a sharp, distinct band. In gas-phase or dilute solutions, this is typically observed around 3531 cm⁻¹.[5] However, in condensed phases (liquids or solids), intermolecular hydrogen bonding causes this band to broaden and shift to a lower frequency, generally appearing in the 3400-3200 cm⁻¹ region.[6][7]

-

C-H Stretching: The aromatic C-H stretching vibrations of the pyrrole ring are typically found just above 3000 cm⁻¹, in the 3100-3150 cm⁻¹ range.[8]

-

Ring Stretching (C=C and C-N): The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyrrole ring give rise to a series of bands in the 1600-1350 cm⁻¹ region.[8] These bands are particularly sensitive to the electronic effects of substituents. For unsubstituted pyrrole, prominent bands are often observed around 1530 cm⁻¹ and 1475 cm⁻¹.[6]

-

In-Plane and Out-of-Plane Bending: C-H and N-H in-plane and out-of-plane deformation vibrations occur at lower frequencies, typically in the 1250-700 cm⁻¹ range.[8]

Part 2: Decoding the Influence of Substituents

The true diagnostic power of IR spectroscopy emerges when analyzing substituted pyrroles. Substituents alter the vibrational frequencies of the pyrrole core through a combination of electronic (inductive and resonance) and steric effects.

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

The electronic nature of a substituent significantly perturbs the electron density within the pyrrole ring, affecting bond strengths and, consequently, their vibrational frequencies.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), carbonyl (-C=O), and cyano (-CN) groups withdraw electron density from the pyrrole ring. This has several predictable effects on the IR spectrum:

-

N-H Stretching: By pulling electron density away from the nitrogen atom, EWGs weaken the N-H bond, causing its stretching frequency to decrease (shift to a lower wavenumber).

-

Ring Stretching: The withdrawal of electron density from the ring can lead to changes in the bond order of the C=C and C-N bonds, often resulting in a shift of these bands. For instance, a carbonyl substituent on the pyrrole ring will exhibit its own strong, characteristic absorption, typically in the 1760-1690 cm⁻¹ range.[9]

-

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R) and alkoxy (-OR) groups donate electron density to the pyrrole ring.

-

N-H Stretching: EDGs generally have a less pronounced effect on the N-H stretching frequency compared to EWGs.

-

C-H Stretching: The presence of alkyl groups will introduce new, strong absorption bands in the 2960-2850 cm⁻¹ region, corresponding to aliphatic C-H stretching.[10]

-

The following diagram illustrates the general principle of how electronic effects influence the vibrational frequencies of key bonds in the pyrrole ring.

Caption: Effect of substituents on pyrrole ring vibrations.

Positional Isomerism: N- vs. C-Substitution

The position of the substituent on the pyrrole ring also has a significant impact on the IR spectrum.

-

N-Substituted Pyrroles: When the substituent is on the nitrogen atom, the characteristic N-H stretching band near 3400 cm⁻¹ will be absent.[11] The vibrations of the substituent itself will be present, for example, C-H stretching bands for an N-alkyl group.[12]

-

C-Substituted Pyrroles: Substitution at the carbon atoms (positions 2, 3, 4, or 5) will primarily affect the C-H and ring stretching and bending modes. Studies have shown that a spectroscopic distinction is possible between 2- and 3-substituted pyrroles, particularly with ester substituents.[13] For example, the carbonyl stretching frequency of 2-esters tends to occur at a higher frequency (1710-1732 cm⁻¹) compared to 3-esters (1701-1711 cm⁻¹), suggesting greater electron release from the 2-position of the pyrrole nucleus.[13]

Summary of Expected IR Absorption Ranges

The following table summarizes the key IR absorption ranges for substituted pyrroles.

| Vibrational Mode | Unsubstituted Pyrrole (cm⁻¹) | Effect of Electron-Withdrawing Group | Effect of Electron-Donating Group |

| N-H Stretch | 3400-3200 (broad) | Shifts to lower frequency | Minor shift |

| Aromatic C-H Stretch | 3150-3100 | Minor shift | Minor shift |

| Aliphatic C-H Stretch | N/A | N/A | Appears at 2960-2850 |

| C=O Stretch (from EWG) | N/A | Appears at 1760-1690 | N/A |

| Ring Stretches (C=C, C-N) | 1600-1350 | Significant shifts | Shifts |

Part 3: A Practical Guide to IR Analysis of Substituted Pyrroles

Achieving high-quality, interpretable IR spectra requires meticulous sample preparation and a systematic approach to spectral analysis.

Experimental Protocols: Sample Preparation

The choice of sample preparation technique depends on the physical state of the substituted pyrrole.[14]

Protocol 1: Analysis of Liquid Samples (Neat or Solution)

This method is suitable for liquid pyrrole derivatives or solid samples that can be dissolved in an appropriate solvent.

-

For Neat Liquids (using KBr plates):

-

Place a small drop of the liquid sample onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[15][16]

-

Place a second salt plate on top and gently rotate it a quarter turn to create a thin, uniform film.[15]

-

Mount the plates in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

-

For Solutions:

-

Prepare a concentrated solution of the sample in a suitable solvent that has minimal interference in the IR region of interest (e.g., carbon tetrachloride, chloroform, or carbon disulfide).

-

Acquire a background spectrum of the pure solvent in the cell.

-

Rinse and fill the cell with the sample solution and acquire the sample spectrum. The instrument software can then perform an automatic subtraction of the solvent spectrum.[15]

-

Protocol 2: Analysis of Solid Samples (KBr Pellet Method)

This is a common technique for solid, non-volatile pyrrole derivatives.

-

Finely grind approximately 1-2 mg of the solid sample in an agate mortar and pestle.[16]

-

Add about 100-200 mg of dry, spectroscopic grade KBr powder. The sample concentration should be in the range of 0.2% to 1%.[15][16]

-

Gently mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[16]

-

Acquire a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Protocol 3: Attenuated Total Reflectance (ATR) Spectroscopy

ATR-FTIR has become a primary sampling method due to its simplicity and lack of sample preparation.[14][17] It is suitable for both liquids and solids.

-

Ensure the ATR crystal (commonly diamond, zinc selenide, or germanium) is clean.[16] Record a background spectrum.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.[16][18]

-

For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[16]

-

Acquire the sample spectrum.

Systematic Workflow for Spectral Interpretation

A structured approach is crucial for accurately interpreting the IR spectrum of an unknown substituted pyrrole.

Caption: A systematic workflow for interpreting IR spectra.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of substituted pyrroles. A thorough understanding of the characteristic vibrational frequencies of the pyrrole core and a systematic analysis of the shifts induced by various substituents provide profound insights into the molecular architecture. By correlating spectral features with the electronic and positional effects of substituents, researchers can confidently identify functional groups, distinguish between isomers, and gain a deeper understanding of the chemical properties of these vital heterocyclic compounds. The practical protocols and interpretive workflows presented in this guide serve as a robust foundation for the effective application of IR spectroscopy in academic research and industrial drug development.

References

-

Department of Chemistry and Biochemistry, Northern Illinois University. Sample preparation for FT-IR. [Link]

-

LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]

-

Azonetwork. (2024). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. [Link]

-

ResearchGate. The FTIR spectrum for Pyrrole. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

Kim, B., Lee, Y., & Kim, S. K. (2006). The vibrational structures of furan, pyrrole, and thiophene cations studied by zero kinetic energy photoelectron spectroscopy. The Journal of Chemical Physics, 125(18), 184307. [Link]

-

van der Merwe, J. H., et al. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemPhysChem, 12(6), 1088-99. [Link]

-

Shimamori, H., & Nakanaga, T. (2007). NH Stretching Vibrations of Pyrrole Clusters Studied by Infrared Cavity Ringdown Spectroscopy. The Journal of Chemical Physics, 127(18), 184310. [Link]

-

Shimamori, H., & Nakanaga, T. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics, 127(18), 184310. [Link]

-

Defense Technical Information Center. Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine. [Link]

-

ResearchGate. The vibrational spectrum of pyrrole (C4H5N) and furan (C4H4O) in the gas phase. [Link]

-

Der Pharma Chemica. (2012). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. [Link]

-

ResearchGate. FTIR spectra of Polypyrrole film. [Link]

-

Grigg, R. (1965). Infrared spectra of Pyrrolic Esters. Journal of the Chemical Society. [Link]

-

ResearchGate. NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. [Link]

-

Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. The Journal of Chemical Physics, 10, 328. [Link]

-

Hobza, P., & Müller-Dethlefs, K. (2008). The structure and vibrational dynamics of the pyrrole dimer. Physical Chemistry Chemical Physics, 10, 3457-3465. [Link]

-

ResearchGate. An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

Gardner, A. M., et al. (2021). Electronic, vibrational, and torsional couplings in N-methylpyrrole: Ground, first excited, and cation states. The Journal of Chemical Physics, 154(13), 134305. [Link]

-

ResearchGate. ATR-FTIR spectra of pure pyrrole before polymerization. [Link]

-

ResearchGate. FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. [Link]

-

National Institute of Standards and Technology. Pyrrole - NIST WebBook. [Link]

-

National Center for Biotechnology Information. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. [Link]

-

Semantic Scholar. The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). [Link]

-

ResearchGate. (PDF) Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. [Link]

-

Canadian Science Publishing. CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. [Link]

-

Osuka, A., et al. (2023). Substituent effects on paratropicity and diatropicity in π-extended hexapyrrolohexaazacoronene. Chemical Science, 14, 2533-2540. [Link]

-

National Center for Biotechnology Information. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. [Link]

-

University of California, Davis. Infrared Spectroscopy. [Link]

-

Jones, R. A. (1963). Pyrrole Studies. I. The Infrared Spectra of 2-Monosubstituted Pyrroles. Australian Journal of Chemistry, 16(1), 93-100. [Link]

-

LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Alhanshali, S., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Physical Chemistry Chemical Physics, 23, 8006-8020. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. azooptics.com [azooptics.com]

- 4. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. www1.udel.edu [www1.udel.edu]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 958. Infrared spectra of pyrrolic esters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. jascoinc.com [jascoinc.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 18. mt.com [mt.com]

Chemical properties of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole

An In-Depth Technical Guide to the Chemical Properties of 1-(4-Methoxyphenyl)-2,5-dimethylpyrrole

Introduction

This compound is a heterocyclic compound featuring a central pyrrole ring substituted with two methyl groups at positions 2 and 5, and a 4-methoxyphenyl group attached to the nitrogen atom. This N-arylpyrrole structure belongs to a class of molecules that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. The pyrrole nucleus is a well-established "privileged scaffold," meaning it is a common structural motif found in a multitude of biologically active compounds and approved pharmaceutical agents.[1][2][3]

The unique electronic properties and synthetic versatility of the pyrrole ring allow for extensive chemical modification, making it a valuable building block in drug discovery.[4] Indeed, the pyrrole core is central to the function of blockbuster drugs like the cholesterol-lowering agent atorvastatin and the anti-cancer drug sunitinib.[1][5] Specifically, N-aryl-2,5-dimethylpyrrole derivatives are being actively investigated for their therapeutic potential, particularly as potent antitubercular agents.[6][7][8] This guide provides a comprehensive technical overview of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its molecular structure, synthesis, reactivity, spectroscopic signature, and applications, offering field-proven insights and detailed protocols.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is foundational to its chemical behavior. The planar, electron-rich pyrrole ring is flanked by two methyl groups, which enhance its electron density through inductive effects. The N-aryl linkage to the 4-methoxyphenyl group influences the conformation and electronic distribution of the entire molecule.

Caption: Molecular structure of this compound.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 5044-27-9 | [9][10] |

| Molecular Formula | C₁₃H₁₅NO | [9][10] |

| Molecular Weight | 201.26 g/mol | [9] |

| Boiling Point | 316.1 °C at 760 mmHg | [9] |

| Density | 1.0 g/cm³ | [9] |

| Refractive Index | 1.535 | [9] |

| Melting Point | 86.28° C (Predicted) | [11] |

| Flash Point | 145 °C | [9] |

Synthesis and Mechanistic Insights

The most reliable and widely employed method for constructing 1-aryl-2,5-disubstituted pyrroles is the Paal-Knorr synthesis.[12][13][14] This reaction provides a direct and efficient pathway by condensing a 1,4-dicarbonyl compound with a primary amine.[15][16]

Core Causality: The Paal-Knorr Mechanism

The reaction proceeds under neutral or weakly acidic conditions. The acid catalyst plays a crucial role by protonating one of the carbonyl groups of the 1,4-diketone (2,5-hexanedione), activating it for nucleophilic attack by the primary amine (p-anisidine). The initial attack forms a carbinolamine intermediate. A subsequent intramolecular cyclization occurs when the nitrogen atom attacks the second carbonyl group, forming a five-membered ring hemiaminal. The final step involves a series of acid-catalyzed dehydration events, leading to the formation of the aromatic pyrrole ring. The entire process is a cascade of nucleophilic additions and eliminations, culminating in a stable aromatic heterocycle.[15][16]

Caption: Logical workflow of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Paal-Knorr Synthesis

This protocol is a representative procedure based on established methodologies for N-arylpyrrole synthesis.[14]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-hexanedione (1.0 eq) and p-anisidine (1.05 eq).

-

Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or glacial acetic acid, to achieve a concentration of approximately 0.5 M. Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid if using ethanol as the solvent).

-

Reaction Execution: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Final Product: Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

Chemical Reactivity and Derivatization

The this compound core is an electron-rich aromatic system, which dictates its reactivity. The nitrogen lone pair and the two methyl groups contribute to the high electron density of the pyrrole ring, making it highly susceptible to electrophilic aromatic substitution.

-

Electrophilic Aromatic Substitution: The positions most vulnerable to electrophilic attack are C3 and C4, as the C2 and C5 positions are already substituted. Reactions like Friedel-Crafts acylation, Vilsmeier-Haack formylation, nitration, and halogenation are expected to proceed readily at these positions. For instance, Friedel-Crafts acylation of similar 1-phenyl-2,5-dimethylpyrroles can yield 3-monoacylated or 3,4-diacylated products depending on the reaction conditions and stoichiometry.[14] The synthesis of derivatives such as 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and the corresponding 3-carboxylic acid confirms the reactivity at the C3 position.[17][18]

-

Reactivity of Substituents: The methoxy group on the N-phenyl ring can be cleaved under harsh acidic conditions (e.g., with HBr) to yield the corresponding phenol. Functional groups introduced onto the pyrrole ring can undergo further transformations. For example, a diester derivative has been successfully reduced to the corresponding 3,4-bis(hydroxymethyl)pyrrole using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[19]

Caption: Primary sites (C3, C4) for electrophilic substitution.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound. While a full experimental dataset is not publicly available, a robust prediction can be made based on the analysis of structurally similar compounds.[20][21]

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.2 - 7.4 | d | 2H | H-2', H-6' (Aryl) |

| Aromatic | ~6.9 - 7.1 | d | 2H | H-3', H-5' (Aryl) |

| Pyrrole | ~5.8 - 6.0 | s | 2H | H-3, H-4 (Pyrrole) |

| Methoxy | ~3.85 | s | 3H | -OCH₃ |

| Methyl | ~2.0 - 2.2 | s | 6H | C2-CH₃, C5-CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Aromatic | ~158 - 160 | C-4' (Aryl, C-O) | ||

| Aromatic | ~130 - 132 | C-1' (Aryl, C-N) | ||

| Pyrrole | ~127 - 129 | C-2, C-5 (Pyrrole) | ||

| Aromatic | ~126 - 128 | C-2', C-6' (Aryl) | ||

| Aromatic | ~114 - 116 | C-3', C-5' (Aryl) | ||

| Pyrrole | ~105 - 107 | C-3, C-4 (Pyrrole) | ||

| Methoxy | ~55 - 56 | -OCH₃ | ||

| Methyl | ~12 - 14 | C2-CH₃, C5-CH₃ |

Protocol for NMR Acquisition and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[20]

-

Instrument Setup: Place the sample in the NMR spectrometer. Lock the field frequency to the deuterium signal of CDCl₃ and shim the magnetic field to optimize homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A 45° pulse angle with 8 to 16 scans is typically sufficient for a sample of this concentration.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required for good signal-to-noise.[20]

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals. Phase and baseline correct the resulting spectra.

-

Structural Validation: Integrate the ¹H NMR signals and assign all peaks in both ¹H and ¹³C spectra to their corresponding atoms in the molecule. The symmetry of the molecule should be evident (e.g., single peaks for the two methyl groups and the two equivalent pyrrole protons).

Applications in Research and Drug Development

This compound is not just a chemical curiosity; it is a key structural motif in the development of new therapeutic agents. Its value lies in its role as both a bioactive scaffold and a versatile synthetic intermediate.[9]

-

Antitubercular Agents: The most prominent application is in the field of tuberculosis research. Numerous studies have synthesized and evaluated libraries of N-aryl-2,5-dimethylpyrroles, demonstrating potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.[6][8][22] The N-aryl-2,5-dimethylpyrrole core is considered a key pharmacophore, and modifications, including the introduction of a 4-methoxyphenyl group, are explored to optimize the structure-activity relationship (SAR) and improve potency and safety profiles.[6]

-

Medicinal Chemistry Building Block: The compound serves as a crucial starting material for more complex molecules.[9] Its established reactivity allows for the strategic introduction of various functional groups at the C3 and C4 positions, enabling the synthesis of diverse chemical libraries for screening against a wide range of biological targets.[14] The pyrrole scaffold is known to be present in drugs targeting cancer, inflammation, and viral infections, making this a valuable platform for future drug discovery programs.[2][3][5]

Conclusion

This compound is a synthetically accessible and chemically versatile molecule with significant proven potential in medicinal chemistry. Its straightforward synthesis via the Paal-Knorr reaction, coupled with the predictable reactivity of its electron-rich core, makes it an attractive scaffold for researchers. The demonstrated success of its derivatives as potent antitubercular agents underscores its importance and provides a strong rationale for its continued exploration in drug development. This guide has provided a technical foundation covering its synthesis, reactivity, and characterization, equipping scientists with the core knowledge needed to effectively utilize this valuable compound in their research endeavors.

References

- Synlett. (2017). Asymmetric Paal–Knorr Pyrrole Synthesis. Thieme.

- LookChem. (n.d.). This compound.

- Pharmaoffer. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development.

- PubChem. (n.d.). 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.

- Grokipedia. (n.d.). Paal–Knorr synthesis.

- Wikipedia. (n.d.). Paal–Knorr synthesis.

- Russian Chemical Bulletin. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Springer.

- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.

- Molbase. (n.d.). Synthesis of N-(4-methoxyphenyl)-2,5-dimethyl-3,4-bis(hydroxymethyl)pyrrole.

- MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

- National Center for Biotechnology Information. (n.d.).

- OSTI.GOV. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)

- PubMed Central. (2020). Bioactive pyrrole-based compounds with target selectivity.

- National Institutes of Health. (n.d.). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria.

- Santa Cruz Biotechnology. (n.d.). This compound.

- PubMed Central. (2021). Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria.